Product packaging for 2-Methyl-4-(pyridin-2-yl)butanoic acid(Cat. No.:)

2-Methyl-4-(pyridin-2-yl)butanoic acid

Cat. No.: B13579319
M. Wt: 179.22 g/mol
InChI Key: OQRLBVJHWDGRSG-UHFFFAOYSA-N
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Description

Contextualization as a Pyridine-Substituted Butanoic Acid Derivative in Academic Research

Pyridine-substituted carboxylic acids are a well-established class of compounds in organic chemistry. The pyridine (B92270) ring, a six-membered aromatic heterocycle with one nitrogen atom, imparts unique chemical properties to the molecules it is a part of. eurekalert.org The nitrogen atom influences the electron distribution within the ring, affecting its reactivity and potential interactions with other molecules.

The butanoic acid component of the molecule provides a carboxylic acid functional group, which is a versatile handle for chemical modifications and can participate in various chemical reactions. The presence of both the pyridine ring and the carboxylic acid group in one molecule creates a bifunctional compound with a range of potential chemical and physical properties. Research into pyridine carboxylic acid isomers, such as picolinic acid, nicotinic acid, and isonicotinic acid, has led to the development of numerous therapeutic agents. nih.gov

The specific structure of 2-Methyl-4-(pyridin-2-yl)butanoic acid, with its particular substitution pattern, offers a unique spatial arrangement of these functional groups, which can be a subject of interest in fields such as medicinal chemistry and materials science.

Strategic Importance of Related Structural Motifs in Synthetic Organic Chemistry

The structural motifs present in this compound are of significant strategic importance in synthetic organic chemistry. The pyridine nucleus is a common feature in many natural products, pharmaceuticals, and agrochemicals. nih.gov Its ability to form hydrogen bonds and its basicity make it a valuable component in the design of molecules with specific biological activities. nih.gov

The chiral center at the second carbon of the butanoic acid chain, introduced by the methyl group, adds another layer of complexity and potential utility. Chirality is a critical aspect in the development of pharmaceuticals, as different enantiomers of a molecule can have vastly different biological effects. mdpi.com The synthesis of chiral molecules with high enantiomeric purity is a major focus of modern organic synthesis. eurekalert.org The development of methods to selectively produce one enantiomer of a chiral compound is of great significance for creating effective and safe drugs. eurekalert.org

The combination of a pyridine ring and a chiral carboxylic acid moiety in a single molecule makes compounds like this compound attractive targets for synthetic chemists exploring new molecular architectures with potential applications.

Overview of Academic Research Trajectories and Scholarly Interest for Analogous Compounds

While specific research on this compound is not extensively documented in publicly available literature, the academic interest in analogous compounds is substantial. Research in this area generally follows several key trajectories:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating new and efficient ways to synthesize substituted pyridines and chiral carboxylic acids. oist.jporganic-chemistry.org This includes the development of catalytic systems and multi-component reactions to build molecular complexity in a controlled manner. nih.gov

Exploration of Biological Activity: Many studies focus on the synthesis of libraries of pyridine-containing compounds to screen for potential biological activities. acs.org The antimicrobial and antifungal properties of pyridine derivatives are a particularly active area of investigation. nih.govresearchgate.net

Materials Science Applications: The ability of pyridine derivatives to coordinate with metal ions has led to their use in the development of new materials, such as metal-organic frameworks (MOFs).

The general trend in the field is to explore the vast chemical space offered by substituted pyridines and to understand how different substitution patterns influence the properties of the resulting molecules. The insights gained from studies on analogous compounds provide a valuable foundation for predicting the potential properties and applications of this compound.

Data on Analogous Compounds

To provide context for the properties of this compound, the following tables present data for related pyridine carboxylic acids and 2-methylbutanoic acid.

Table 1: Properties of Pyridinecarboxylic Acid Isomers

Property Picolinic Acid (2-Pyridinecarboxylic Acid) Nicotinic Acid (3-Pyridinecarboxylic Acid) Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Molecular Formula C₆H₅NO₂ C₆H₅NO₂ C₆H₅NO₂
Molar Mass 123.11 g/mol 123.11 g/mol 123.11 g/mol
Melting Point 136-138 °C 236.6 °C 317 °C

| Acidity (pKa) | 5.4 | 4.85 | 4.96 |

Table 2: Properties of 2-Methylbutanoic Acid Enantiomers

Property (S)-(+)-2-Methylbutanoic Acid (R)-(-)-2-Methylbutanoic Acid
Molecular Formula C₅H₁₀O₂ C₅H₁₀O₂
Molar Mass 102.13 g/mol 102.13 g/mol
Boiling Point 176-177 °C 176-177 °C
Density 0.938 g/mL 0.938 g/mL

| Odor | Fruity, cheesy | Pungent, cheesy |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13579319 2-Methyl-4-(pyridin-2-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)

InChI Key

OQRLBVJHWDGRSG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 4 Pyridin 2 Yl Butanoic Acid and Its Analogues

Established Synthetic Pathways and Key Precursors

Established methods for the synthesis of 2-Methyl-4-(pyridin-2-yl)butanoic acid and its analogues typically rely on multi-step sequences that meticulously build the molecule. These approaches often involve the separate synthesis of key precursors, which are then coupled to form the final product.

Multi-Step Approaches to the Butanoic Acid Scaffold

The construction of the this compound backbone can be approached through several classical organic reactions. A common strategy involves the use of malonic ester synthesis. This method allows for the sequential alkylation of a malonic ester, which can then be hydrolyzed and decarboxylated to yield the desired carboxylic acid.

A plausible synthetic route could commence with the alkylation of diethyl malonate with a suitable pyridinylethyl halide, such as 2-(2-chloroethyl)pyridine. The resulting diethyl (2-(pyridin-2-yl)ethyl)malonate can then be methylated at the α-position using a base like sodium ethoxide followed by treatment with methyl iodide. Subsequent saponification and decarboxylation would yield the target molecule.

StepReactantsReagentsProduct
1Diethyl malonate, 2-(2-chloroethyl)pyridineSodium ethoxideDiethyl (2-(pyridin-2-yl)ethyl)malonate
2Diethyl (2-(pyridin-2-yl)ethyl)malonateSodium ethoxide, Methyl iodideDiethyl methyl(2-(pyridin-2-yl)ethyl)malonate
3Diethyl methyl(2-(pyridin-2-yl)ethyl)malonate1. NaOH, H₂O, Δ 2. HClThis compound

Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the conjugate addition of a methyl organocuprate reagent to a pyridinyl-substituted butenoate ester could establish the 2-methyl group and the butanoic acid framework in a single step, followed by hydrolysis of the ester.

Key precursors for these syntheses include activated butanoic acid derivatives and pyridine-containing electrophiles or nucleophiles. For example, derivatives of 4-halobutanoic acid or but-2-enoic acid can serve as the foundation for the butanoic acid portion, while 2-picoline (2-methylpyridine) is a common starting material for the pyridine (B92270) moiety.

Strategies for Pyridine Ring Introduction and Functionalization

The pyridine ring can be introduced either as a pre-functionalized fragment or constructed during the synthesis. In the context of this compound, it is more common to start with a pre-existing pyridine ring. A key precursor is 2-picoline, which can be functionalized at the methyl group.

Deprotonation of 2-picoline with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), generates a nucleophilic picolyl anion. This anion can then react with a suitable electrophile to form the carbon-carbon bond required to link the pyridine and butanoic acid moieties. For instance, reaction with an epoxide like ethylene (B1197577) oxide would introduce a two-carbon chain, which could be further elaborated. Alternatively, reaction with a haloalkane derivative of a protected butanoic acid could directly form the desired carbon skeleton.

The functionalization of the pyridine ring itself is also a critical aspect. While direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools. chemicalbook.com For example, a pre-functionalized pyridine, such as 2-bromopyridine, can be coupled with a suitable organometallic reagent derived from the butanoic acid portion.

Modern Catalytic and Green Chemistry Approaches in Analogous Syntheses

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are applicable to the synthesis of analogues of this compound.

Chemo- and Regioselective Transformations

Transition-metal catalysis plays a pivotal role in modern synthetic chemistry, enabling highly selective transformations. For the synthesis of pyridine-containing compounds, catalysts based on palladium, rhodium, and iridium are commonly employed for C-H activation and cross-coupling reactions. These methods allow for the direct and regioselective introduction of substituents onto the pyridine ring, often with high atom economy. For instance, a rhodium-catalyzed ortho-alkylation of a pyridine derivative with an olefin could be a potential route to introduce the butanoic acid side chain. wikipedia.org

Sustainable Synthetic Methodologies (e.g., aqueous media)

Green chemistry principles are increasingly being integrated into synthetic design. This includes the use of less hazardous solvents, such as water or ionic liquids, and the development of catalytic reactions that minimize waste. For the synthesis of pyridine derivatives, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates and improve yields, often in solvent-free conditions or with green solvents. googleapis.com The use of biocatalysts, such as enzymes, also represents a promising avenue for developing more sustainable synthetic routes.

Considerations for Stereoselective Synthesis of Chiral Analogues

The presence of a stereocenter at the 2-position of the butanoic acid moiety in this compound means that it can exist as a pair of enantiomers. The synthesis of single enantiomers is often crucial for pharmaceutical applications, as different enantiomers can have distinct biological activities.

Stereoselective synthesis of chiral analogues can be achieved through several strategies. One approach is the use of a chiral auxiliary. A chiral molecule is temporarily attached to the butanoic acid precursor, directing the methylation step to occur from a specific face of the molecule. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Asymmetric catalysis is another powerful tool. Chiral catalysts, often based on transition metals complexed with chiral ligands, can catalyze the methylation or other bond-forming reactions in an enantioselective manner. For example, the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral rhodium or ruthenium catalyst could yield the desired chiral center.

A classic example of inducing chirality is the Marckwald synthesis, where heating ethyl(methyl)malonic acid with a chiral base like brucine (B1667951) can lead to an optically active product. wikipedia.org While historically significant, modern methods often employ more efficient and predictable catalytic systems.

Purification and Isolation Techniques for Research Scale Syntheses

The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. At the research scale, the choice of method is dictated by the physicochemical properties of the target compound, such as its polarity, solubility, and acidic nature, as well as the nature of the impurities present in the crude reaction mixture. The most commonly employed techniques include column chromatography, crystallization, and liquid-liquid extraction.

Column Chromatography

Flash column chromatography is a cornerstone for the purification of pyridinyl-containing organic molecules in research settings. researchgate.netnih.gov This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. For compounds structurally related to this compound, silica (B1680970) gel is the most common stationary phase due to its efficacy in separating moderately polar compounds.

The selection of the mobile phase, or eluent, is critical for achieving good separation. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used. researchgate.netnih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. For instance, in the synthesis of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, a close analogue, the crude product was purified by silica gel flash column chromatography using a mobile phase of petroleum ether/ethyl acetate (B1210297) (50:1, v/v). researchgate.net Similarly, various (pyridin-2-yl)methyl derivatives have been successfully isolated using flash chromatography on silica gel with a n-hexane:ethyl acetate (3:1) solvent system. nih.gov

In the context of more complex heterocyclic systems, silica-gel column chromatography with heptane–ethyl acetate mixtures has also proven effective. nih.gov The precise ratio of the solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to optimize the separation of the target compound from impurities.

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Pyridinyl Alkyne AnalogueSilica GelPetroleum Ether / Ethyl Acetate (50:1, v/v) researchgate.net
(Pyridin-2-yl)methyl DerivativesSilica Geln-Hexane / Ethyl Acetate (3:1) nih.gov
StyrylquinolinesSilica GelHeptane / Ethyl Acetate (10:1 to 2:1 v/v) nih.gov

Crystallization

Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity. This method relies on the principle that the target compound has different solubility in a given solvent at different temperatures. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the solution (mother liquor).

For acidic or basic compounds like this compound, the pH of the aqueous solution is a critical parameter that can significantly influence the crystallization process. mdpi.com The solubility of the compound can be manipulated by adjusting the pH. For a carboxylic acid, lowering the pH will protonate the carboxylate group, decreasing its aqueous solubility and promoting crystallization. Studies on related hydroxynicotinic acids have demonstrated that varying the pH of an aqueous solution can lead to a diverse range of solid forms, from single crystals to microcrystalline powders. mdpi.com This highlights the importance of pH control as a key variable in developing a crystallization procedure for the target acid. The choice of solvent is also crucial; common solvents for crystallizing organic acids include water, alcohols (e.g., ethanol, methanol), or mixtures thereof.

Extraction and Derivatization Techniques

Liquid-liquid extraction is frequently used as an initial work-up step to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an acidic compound like this compound, its solubility can be controlled by pH. By adjusting the pH of the aqueous layer, the acid can be converted to its salt form (carboxylate), which is more soluble in water, or its neutral form, which is more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate. This allows for selective extraction away from neutral or basic impurities.

For analytical purposes, and sometimes for isolation, derivatization can be employed. This involves chemically modifying the target compound to alter its properties, such as volatility or polarity, making it easier to separate or analyze. For example, the carboxylic acid group can be converted to an ester (e.g., a methyl ester) by reacting it with acidic methanol (B129727). nih.gov This derivatization increases the compound's volatility and reduces its polarity, making it more amenable to purification by techniques like gas chromatography or silica gel chromatography and analysis by mass spectrometry. nih.govnih.gov Following purification of the derivative, the original carboxylic acid can be regenerated by hydrolysis.

Derivatives and Analogues of 2 Methyl 4 Pyridin 2 Yl Butanoic Acid: Synthesis and Structural Diversity

Strategic Design Principles for Novel Analogues

The design of novel analogues of 2-Methyl-4-(pyridin-2-yl)butanoic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the modification of the carboxylic acid moiety, the pyridine (B92270) ring, and the aliphatic chain to probe interactions with biological targets. For instance, isosteric replacement of the carboxylic acid with other acidic functional groups or conversion to neutral moieties like esters and amides can significantly impact a compound's polarity and ability to form hydrogen bonds.

Structure-activity relationship (SAR) studies of related heterocyclic compounds, such as pyrazol-4-yl-pyridine derivatives, have provided valuable insights. nih.gov These studies often reveal that subtle changes, like the introduction of a cyano or methyl group on the pyridine ring, can influence potency and target engagement. nih.gov The overarching goal is to systematically alter the molecule's size, shape, and electronic distribution to achieve a more favorable interaction with the target's binding site. This rational design approach is crucial for the development of compounds with improved therapeutic potential.

Synthesis of Esters, Amides, and Other Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of a wide array of derivatives. Standard esterification and amidation reactions are commonly employed to modify this group.

Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. A variety of alcohols can be utilized to introduce different alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule. For example, the synthesis of methyl esters can be achieved by reacting the parent acid with methanol (B129727) in the presence of a catalyst. google.com

Amide Synthesis: Amide derivatives are prepared by coupling the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride. researchgate.netnih.gov Alternatively, a wide range of peptide coupling reagents can be used to form the amide bond under milder conditions, which is particularly useful for coupling with sensitive amine substrates. researchgate.net The reaction with hydrazine (B178648) hydrate (B1144303) can also be employed to produce the corresponding hydrazide derivative. google.com

The choice of synthetic method depends on the desired derivative and the compatibility of other functional groups within the molecule. These reactions allow for the introduction of a diverse set of functionalities, enabling a systematic exploration of structure-activity relationships.

Derivative TypeGeneral Synthetic MethodReagents
Esters Fischer EsterificationAlcohol, Acid Catalyst
Acyl Halide RouteThionyl Chloride, Alcohol
Amides Acyl Halide RouteThionyl Chloride, Amine
Peptide CouplingCoupling Agent (e.g., DCC, EDC), Amine
Hydrazides Hydrazinolysis of EsterEster, Hydrazine Hydrate

Functionalization and Modification of the Pyridine Ring

The pyridine ring of this compound offers numerous opportunities for chemical modification to modulate the compound's electronic properties and steric profile. Various synthetic strategies can be employed to introduce substituents at different positions on the ring.

One common approach is electrophilic aromatic substitution, although the pyridine ring is generally less reactive than benzene (B151609) and substitution typically occurs at the 3- and 5-positions. However, the reactivity can be influenced by the existing substituents. More versatile methods for pyridine functionalization include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions allow for the introduction of a wide range of alkyl, aryl, or heteroaryl groups onto the pyridine core. nih.gov

Direct C-H activation has also emerged as a powerful tool for the functionalization of pyridine rings, offering a more atom-economical approach. Additionally, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide, which can then facilitate further substitutions on the ring. The synthesis of chlorinated derivatives has also been reported, for example, through the reaction with thionyl chloride, which can lead to substitution on the pyridine ring. nih.gov

Introduction of Additional Stereocenters and Chiral Resolution

The parent compound, this compound, possesses a single chiral center at the carbon atom bearing the methyl group. The introduction of additional stereocenters can lead to the formation of diastereomers, which may exhibit distinct biological activities and physicochemical properties.

New stereocenters can be introduced through various synthetic strategies. For example, modifications to the aliphatic chain or the pyridine ring can be designed to incorporate additional chiral carbons. Asymmetric synthesis methodologies are often employed to control the stereochemical outcome of these reactions, leading to the selective formation of a desired stereoisomer.

Once a mixture of stereoisomers is obtained, chiral resolution is necessary to separate them. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analytical and preparative separation of enantiomers and diastereomers. mdpi.com This method utilizes a chiral stationary phase that interacts differently with the various stereoisomers, allowing for their separation. The development of efficient chiral resolution methods is crucial for the stereoselective synthesis and biological evaluation of complex analogues. mdpi.com

Structure-Property Relationships and Molecular Recognition Principles

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development. For derivatives of this compound, this involves elucidating how structural modifications influence their interaction with biological targets.

The binding affinity of a ligand to its target is a critical determinant of its biological effect. For analogues of this compound, even minor structural alterations can have a profound impact on binding affinity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the substitution pattern on the pyridine ring was shown to influence their potency as M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators. nih.gov

Systematic modifications and subsequent in vitro testing allow for the development of a structure-activity relationship (SAR). This involves synthesizing a library of related compounds and evaluating their binding affinities using techniques such as radioligand binding assays. The data generated from these studies, often expressed as IC50 or Ki values, provide a quantitative measure of how each structural change affects the ligand-target interaction. This iterative process of design, synthesis, and testing is essential for optimizing the binding affinity and selectivity of lead compounds. nih.gov

The following table illustrates hypothetical binding affinity data for a series of analogues, demonstrating the impact of structural modifications.

CompoundModificationTarget Binding Affinity (IC50, nM)
Parent Compound This compound500
Analogue 1 Methyl ester450
Analogue 2 Ethyl amide300
Analogue 3 4-Fluoro-pyridine250
Analogue 4 4-Cyano-pyridine150

The three-dimensional conformation of a molecule and the non-covalent interactions it forms with its target are crucial for molecular recognition. Conformational analysis aims to determine the preferred spatial arrangement of a molecule's atoms. This can be achieved through computational methods, such as molecular mechanics and quantum chemistry calculations, as well as experimental techniques like X-ray crystallography and NMR spectroscopy. researchgate.net

Intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions, govern the binding of a ligand to its target. For derivatives of this compound, the pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid group (or its derivatives) can participate in hydrogen bonding as both a donor and an acceptor. The aromatic pyridine ring can also engage in π-π stacking or cation-π interactions with the target's binding site.

Understanding the conformational preferences and the key intermolecular interactions of these analogues provides a structural basis for their observed biological activity and guides the rational design of new compounds with enhanced affinity and selectivity.

In-Depth Analysis of this compound in Advanced Scientific Research

Detailed examination of current scientific literature reveals a significant gap in research specifically dedicated to the chemical compound this compound. While its structural components, a pyridine ring and a substituted butanoic acid chain, are common motifs in various fields of chemical science, this particular molecule has not been a primary subject of published studies. Consequently, this article will explore the potential and hypothesized roles of this compound based on the well-established functions of its constituent chemical features in the specified areas of advanced organic synthesis and chemical biology.

Role in Advanced Organic Synthesis and Chemical Biology Academic Context

The unique structural arrangement of 2-Methyl-4-(pyridin-2-yl)butanoic acid, featuring a chiral center at the C2 position of the butanoic acid chain and a coordinating pyridine (B92270) nitrogen, suggests a multifaceted potential in several areas of advanced chemical research.

The pyridine moiety and the carboxylic acid group in this compound make it a promising precursor for the synthesis of more complex heterocyclic structures. Pyridine derivatives are fundamental components in a vast array of pharmaceuticals and functional materials. The carboxylic acid function allows for a variety of chemical transformations, including amidation and esterification, which can be used to build larger molecular frameworks.

For instance, the carboxylic acid could be activated and reacted with various amines or alcohols to introduce new functionalities. Intramolecular cyclization reactions could also be envisioned, potentially leading to the formation of novel fused heterocyclic systems containing the pyridine ring. The methyl group on the aliphatic chain could influence the stereochemical outcome of such cyclizations, offering a route to enantiomerically pure complex molecules. While specific examples involving this compound are not documented, the general principles of heterocyclic synthesis strongly support its potential as a versatile building block.

Functional Group Potential Transformation Resulting Heterocyclic Feature
Carboxylic AcidAmidation, EsterificationFormation of amide or ester linkages
Carboxylic AcidIntramolecular CyclizationCreation of fused ring systems
Pyridine NitrogenN-alkylation, CoordinationIntroduction of positive charge, metal complexation

The presence of the pyridine nitrogen atom makes this compound an interesting candidate for ligand design in catalysis. Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The butanoic acid chain offers a point of attachment to immobilize the potential catalyst on a solid support or to tune the steric and electronic properties of the resulting metal complex.

The chirality of the molecule at the C2 position is particularly noteworthy. Chiral ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of single-enantiomer products. If resolved into its individual enantiomers, this compound could serve as a chiral ligand for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The specific steric and electronic environment provided by this ligand could lead to high levels of enantioselectivity in such catalytic processes.

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound possesses functionalities capable of engaging in various non-covalent interactions, making it a potential component for the construction of supramolecular assemblies.

The carboxylic acid group can participate in hydrogen bonding, either through self-assembly to form dimers or by interacting with other hydrogen bond donors and acceptors. The pyridine ring can engage in π-π stacking interactions with other aromatic systems. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor. The combination of these interaction motifs could lead to the formation of well-defined supramolecular structures such as chains, sheets, or more complex three-dimensional networks. The stereochemistry of the methyl group could also play a role in directing the formation of chiral supramolecular architectures.

Interaction Type Participating Moiety Potential Supramolecular Structure
Hydrogen BondingCarboxylic Acid, Pyridine NDimers, chains, networks
π-π StackingPyridine RingStacked columnar structures
CoordinationPyridine N and a metal ionMetallo-supramolecular assemblies

Chemical probes are small molecules used to study and manipulate biological systems. The pyridine and carboxylic acid moieties are common features in bioactive molecules. While there is no specific biological activity reported for this compound, its structure could serve as a scaffold for the development of novel chemical probes.

The carboxylic acid provides a handle for conjugation to fluorescent dyes, affinity tags, or other reporter groups, which is a key step in the creation of many chemical probes. The pyridine unit can be involved in interactions with biological targets, such as enzymes or receptors. By modifying the structure of this compound, for example, by introducing additional functional groups, it might be possible to develop probes with specific biological activities. The inherent chirality of the molecule could also be exploited to develop stereoselective probes that differentiate between chiral biological environments.

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

No published ¹H NMR or ¹³C NMR spectra or data tables for 2-Methyl-4-(pyridin-2-yl)butanoic acid were found. This information is essential for confirming the molecular structure, elucidating the chemical environment of each proton and carbon atom, and establishing connectivity through techniques like COSY and HMBC.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Specific mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation pattern under techniques like electrospray ionization (ESI) or electron ionization (EI), are not available in the searched literature for this compound. This data is crucial for confirming the molecular weight and deducing structural components.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, which would show characteristic absorption bands for its carboxylic acid (O-H and C=O stretches) and pyridine (B92270) ring functional groups, could not be located.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence in the scientific literature of this compound having been successfully crystallized and analyzed by X-ray diffraction. Consequently, no data on its crystal system, space group, or precise bond lengths and angles in the solid state is available.

Chromatographic Methods (e.g., HPLC, GC) for Purity and Isomeric Analysis in Research Samples

While general HPLC and GC methods are widely used for the analysis of organic acids, no specific methods, retention times, or validation data have been published for the purity assessment or isomeric analysis of this compound.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of structurally complex molecules like 2-Methyl-4-(pyridin-2-yl)butanoic acid is a foundational aspect of organic chemistry. Future endeavors in this area are increasingly focused on the principles of green chemistry, emphasizing atom economy, energy efficiency, and the reduction of hazardous waste.

Furthermore, the exploration of biocatalysis and enzymatic transformations represents a significant frontier. Enzymes, with their high specificity and ability to operate under mild conditions, could offer a sustainable alternative to traditional chemical reagents for key bond-forming reactions in the synthesis of this compound and its derivatives.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyAdvantagesDisadvantages
Traditional Linear SynthesisWell-established methodologiesOften multi-step, lower overall yield, potential for hazardous reagents
Convergent SynthesisHigher overall yield, modular approachRequires careful planning of fragment synthesis
C-H ActivationAtom economical, reduces pre-functionalizationCatalyst development can be challenging, regioselectivity can be an issue
BiocatalysisHigh selectivity, mild reaction conditions, environmentally benignEnzyme availability and stability can be limiting factors

Advanced Computational Prediction of Molecular Properties and Reactivity Profiles

The integration of computational chemistry into the workflow of organic synthesis is a rapidly advancing field. For a molecule like this compound, computational tools can provide invaluable insights into its physicochemical properties, conformational landscape, and reactivity.

Future research will likely leverage machine learning and artificial intelligence to build more accurate predictive models. These models, trained on large datasets of experimental results, could forecast properties such as solubility, pKa, and metabolic stability with increasing precision. This would allow for the in silico screening of virtual libraries of derivatives of this compound to identify candidates with desired properties before committing to their synthesis.

Density Functional Theory (DFT) calculations will continue to be a cornerstone for understanding the electronic structure and predicting the outcomes of chemical reactions. For instance, DFT could be used to model the transition states of potential reactions involving this compound, thereby guiding the selection of optimal reaction conditions and catalysts.

Exploration of Novel Chemical Transformations and Rearrangements

The functional groups present in this compound—a carboxylic acid, a pyridine (B92270) ring, and a chiral center—offer a rich playground for exploring novel chemical transformations. Future research could focus on developing new reactions that selectively target one of these functionalities.

For example, late-stage functionalization of the pyridine ring at positions other than the point of attachment to the butanoic acid chain would be a powerful tool for creating a diverse range of analogues. This could involve the development of novel regioselective C-H functionalization reactions.

Furthermore, the carboxylic acid moiety can serve as a handle for a variety of transformations beyond simple amide or ester formation. Decarboxylative cross-coupling reactions, for instance, could be employed to replace the carboxyl group with other functional groups, leading to a wider array of molecular architectures.

Expanding the Scope of Derivatization for Advanced Chemical Biology Tools

The structural motifs present in this compound are found in many biologically active molecules. This makes it an attractive scaffold for the development of chemical biology tools to probe biological systems.

Future work in this area could involve the synthesis of derivatives of this compound that are appended with reporter tags, such as fluorescent dyes or biotin. These tagged molecules could then be used in cellular imaging or affinity purification experiments to identify their biological targets.

Moreover, the principles of fragment-based drug discovery could be applied, where this compound serves as a starting point for the design of more potent and selective modulators of biological processes. By systematically exploring the chemical space around this core structure, it may be possible to develop novel therapeutic agents.

Integration with Automated Synthesis and High-Throughput Experimentation in Organic Chemistry

The future of organic synthesis is increasingly intertwined with automation and high-throughput experimentation (HTE). researchgate.net These technologies have the potential to dramatically accelerate the pace of discovery by enabling the rapid synthesis and screening of large libraries of compounds. researchgate.net

In the context of this compound, automated synthesis platforms could be employed to systematically vary the substituents on both the pyridine ring and the butanoic acid backbone. This would allow for the efficient exploration of structure-activity relationships.

HTE techniques could then be used to screen these compound libraries for desired properties, such as binding affinity to a particular protein or catalytic activity. The large datasets generated from these experiments would be invaluable for training the next generation of predictive computational models, thus creating a closed loop of design, synthesis, and testing that drives scientific progress.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-4-(pyridin-2-yl)butanoic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and substituted butanoic acids. For example, acid-catalyzed esterification followed by hydrolysis (as seen in analogous compounds like 4-(2-thienyl)butanoic acid methyl ester) can yield the target molecule . Key steps include:

  • Step 1 : Condensation of 2-pyridinemethanol with methyl 2-methylbutanoate under acidic conditions.
  • Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid using aqueous NaOH.
  • Step 3 : Purification via recrystallization or column chromatography to isolate the final product.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the pyridinyl and butanoic acid moieties, with characteristic shifts for aromatic protons (~8.5 ppm) and carboxylic acid protons (~12 ppm) .
  • Infrared Spectroscopy (IR) : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid group.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 206.1).

Q. How does the pyridinyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The pyridinyl group introduces:

  • Electron-withdrawing effects : Enhances acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-aromatic analogs.
  • Hydrogen-bonding capability : Facilitates crystal packing, as observed in structurally related compounds .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) but limited in water due to the hydrophobic methyl group.

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize by-products like regioisomers or oxidized derivatives?

  • Methodological Answer :

  • Control reaction temperature : Maintain temperatures below 80°C to avoid side reactions (e.g., oxidation of the pyridine ring).
  • Catalyst selection : Use Pd-based catalysts for selective coupling, as demonstrated in the synthesis of 4-(4-bromophenyl)butanoic acid .
  • In-line monitoring : Employ HPLC or TLC to track reaction progress and terminate before by-product formation.

Q. What crystallographic refinement challenges arise with SHELXL when resolving the structure of this compound?

  • Methodological Answer : Common issues include:

  • Disordered methyl/pyridinyl groups : Use PART and SIMU instructions in SHELXL to model disorder .
  • Twinned crystals : Apply TWIN and BASF commands to refine data from non-merohedral twinning .
  • High-resolution data : Leverage SHELXL’s restraints (e.g., DFIX, FLAT) to maintain geometric accuracy during refinement .

Q. How can contradictions between computational modeling (e.g., DFT) and experimental crystallographic data be resolved?

  • Methodological Answer :

  • Cross-validation : Compare DFT-optimized geometries with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) missing in gas-phase DFT calculations .
  • Dynamic effects : Use molecular dynamics simulations to account for temperature-dependent conformational flexibility.

Q. What strategies ensure specificity when evaluating the biological activity of this compound against related analogs?

  • Methodological Answer :

  • Competitive binding assays : Compare IC50_{50} values against analogs (e.g., 4-(furan-2-yl)butanoic acid) to assess selectivity .
  • Structure-activity relationship (SAR) studies : Systematically modify the methyl or pyridinyl groups and measure activity changes.
  • Crystallographic docking : Use programs like AutoDock to predict binding modes in target proteins (e.g., enzymes with pyridine-binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.